molecular formula C5H6N2O B101695 4-Hydroxy-5-methylpyrimidine CAS No. 17758-52-0

4-Hydroxy-5-methylpyrimidine

Cat. No.: B101695
CAS No.: 17758-52-0
M. Wt: 110.11 g/mol
InChI Key: SHLJOANTPJWIHS-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H6N2O. It is a derivative of pyrimidine, which is an important electron-rich aromatic heterocycle. Pyrimidines are critical components of DNA and RNA, making them essential to life.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methylpyridine with an oxidizing agent to form 2-chloro-5-methylpyridine oxynitride. This intermediate is then subjected to nitration using sulfuric acid and nitric acid to yield 2-chloro-4-nitro-5-methylpyridine nitrogen oxide. Reduction of this compound with a reducing agent produces 2-chloro-4-amino-5-methylpyridine, which is finally converted to this compound under the action of a strong alkali .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of raw materials and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Properties

4-Hydroxy-5-methylpyrimidine has been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and melanoma cells. The proposed mechanisms include:

  • Caspase Activation : The compound activates caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It inhibits cell proliferation by causing cell cycle arrest at the G0/G1 phase, effectively reducing tumor growth.

Case Study : In a study involving melanoma cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 μM), confirmed by flow cytometry analysis showing increased apoptosis rates .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways:

  • Cyclooxygenase Inhibition : It has been shown to suppress COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Cytokine Reduction : In vivo studies demonstrated that treatment significantly decreased pro-inflammatory cytokines in models of arthritis.

Data Table: Anti-inflammatory Activity

CompoundIC50 (μmol)Comparison DrugIC50 (μmol)
This compound0.04 ± 0.09Celecoxib0.04 ± 0.01

Synthetic Routes

The synthesis of this compound derivatives has been the subject of extensive research, focusing on optimizing yield and biological activity. Recent developments highlight various synthetic strategies that enhance the compound's pharmacological profile.

Structure-Activity Relationships

The structure-activity relationships (SAR) indicate that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For instance, electron-releasing groups at position 2 enhance anti-inflammatory properties .

Gastrointestinal Disorders

This compound has been explored for its potential in treating gastrointestinal disorders such as peptic ulcers and gastric hyperacidity due to its cytoprotective effects . It acts by inhibiting ethanol-induced ulcer formation in animal models.

Cardiovascular Health

The compound's ability to inhibit leukotriene synthesis positions it as a candidate for treating cardiovascular conditions such as asthma and inflammation-related diseases . Its role as a cytoprotective agent makes it valuable for managing conditions associated with oxidative stress.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and the biological target.

Comparison with Similar Compounds

  • 5-Amino-4,6-dihydroxypyrimidine
  • 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
  • 2-(Diethylamino)-6-methylpyrimidin-4-ol
  • 5-Methylpyrimidine-4,6-diol
  • 4-Hydroxy-6-methylpyrimidine

Comparison: 4-Hydroxy-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its hydroxyl and methyl groups provide sites for further functionalization, enhancing its utility in various applications .

Biological Activity

4-Hydroxy-5-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being studied for its antimicrobial, anti-inflammatory, and neuroprotective properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of this compound is C5_5H6_6N2_2O. It features a hydroxyl group (-OH) and a methyl group (-CH3_3) attached to the pyrimidine ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanism may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
  • Receptor Modulation : It could modulate receptor activity related to neurotransmission or immune responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. It appears to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that this compound showed promising results against resistant strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .
  • Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction of edema and inflammatory markers compared to control groups .
  • Neuroprotection : A recent investigation into the neuroprotective effects revealed that this compound reduced neuronal cell death in vitro under oxidative stress conditions, suggesting its potential role in developing therapies for diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Alterations at specific positions on the pyrimidine ring can lead to variations in potency and selectivity against biological targets. The presence of the hydroxyl group is crucial for enhancing hydrogen bonding capabilities, which may contribute to its biological efficacy.

Compound NameStructural FeaturesUnique Properties
This compoundHydroxyl group, methyl groupExhibits antimicrobial and anti-inflammatory properties
6-Difluoromethyl-4-hydroxy-5-methylpyrimidineDifluoromethyl group addedPotentially enhances lipophilicity and metabolic stability
5-Methyl-6-trifluoromethylpyrimidineLacks hydroxyl groupAffects hydrogen bonding capability

Properties

IUPAC Name

5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLJOANTPJWIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170347
Record name 4-Pyrimidinol, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17758-52-0
Record name 4-Pyrimidinol, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017758520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-4-pyrimidinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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